Product packaging for 4-methoxy-1H-indazol-3-amine(Cat. No.:CAS No. 886362-07-8)

4-methoxy-1H-indazol-3-amine

Cat. No.: B1320554
CAS No.: 886362-07-8
M. Wt: 163.18 g/mol
InChI Key: JZAMRGWQDJMEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Nitrogen Heterocycles in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new drugs. ijsrtjournal.com An astonishing 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocycle. msesupplies.com This prevalence is attributed to their ability to form crucial hydrogen bonds with biological targets like enzymes and nucleic acids. rsc.org The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's properties, such as solubility, lipophilicity, and metabolic stability, which are critical for therapeutic efficacy. prezi.com Their presence is noted in a vast array of biologically active molecules, including alkaloids, vitamins, and hormones. ijsrtjournal.comrsc.org

The Indazole Nucleus as a Privileged Scaffold in Pharmaceutical Research

The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation signifies its recurring presence in compounds exhibiting a wide spectrum of pharmacological activities. researchgate.netresearchgate.net The unique chemical properties and tautomeric forms of indazole make it a versatile foundation for the synthesis of new drug candidates. researchgate.net The stability of the 1H-indazole tautomer makes it a predominant feature in many synthetic bioactive compounds. mdpi.com Marketed drugs containing the indazole scaffold include the anti-inflammatory agent Benzydamine and the anticancer drugs Axitinib and Pazopanib. researchgate.netmdpi.com

Overview of 1H-Indazol-3-amine Derivatives as Bioactive Compounds

Derivatives of 1H-indazol-3-amine are a specific class of indazole compounds that have demonstrated significant potential in medicinal chemistry. The 1H-indazol-3-amine structure is considered an effective "hinge-binding" fragment, capable of interacting with the hinge region of protein kinases, a critical component in many cancer-related signaling pathways. nih.gov This has led to the development of numerous 1H-indazol-3-amine derivatives as potent inhibitors of various kinases, including VEGFR-2, FGFR1, and Bcr-Abl. mdpi.com Research has shown that these derivatives possess a broad range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. mdpi.comnih.gov

Research Focus on 4-Methoxy-1H-Indazol-3-amine within the Indazole Class

Within the broader family of indazole derivatives, this compound has emerged as a compound of interest for further investigation. Its structure, featuring a methoxy (B1213986) group at the 4-position and an amine group at the 3-position of the indazole core, provides unique chemical properties. cymitquimica.com This specific substitution pattern can influence its interactions with biological targets through hydrogen bonding and other non-covalent interactions. cymitquimica.com The exploration of this compound and its analogs is driven by the potential to develop novel therapeutic agents with improved potency and selectivity. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B1320554 4-methoxy-1H-indazol-3-amine CAS No. 886362-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAMRGWQDJMEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594723
Record name 4-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-07-8
Record name 4-Methoxy-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-07-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structure Activity Relationship Sar Investigations of 4 Methoxy 1h Indazol 3 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The systematic exploration of substituents at various positions of the 4-methoxy-1H-indazol-3-amine core has been crucial in developing derivatives with optimized potency and selectivity. These investigations typically involve modifying the 4-methoxy group itself, introducing diverse substituents at the N1 position, altering the C3-amine functionality, and substituting the peripheral aromatic ring.

The methoxy (B1213986) group is a prevalent substituent in drug molecules, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic parameters. nih.gov In the context of indazole derivatives, the substituent at the C4 position plays a significant role in modulating biological activity.

Research into a series of indazole arylsulfonamides as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4) identified that methoxy- or hydroxyl-containing groups at the C4 position were the most potent. acs.org This suggests that a hydrogen bond acceptor at this position is favorable for activity. However, other studies have revealed a more nuanced role. In a series of 3-substituted indazoles designed as inhibitors of the eIF4E/eIF4G protein-protein interaction, the O-methylation of a 4-hydroxy (4-OH) group to a 4-methoxy (4-OCH3) group resulted in a notable loss of apparent binding affinity. nih.gov This indicates that for certain targets, a hydrogen bond-donating hydroxyl group may be preferred over a methoxy group, which can only act as a hydrogen bond acceptor.

Compound/SubstituentTargetRelative Binding Affinity/ActivityReference
4-Hydroxy-1H-indazole derivativeeIF4EHigher Affinity nih.gov
4-Methoxy-1H-indazole derivativeeIF4ELower Affinity nih.gov
4-Methoxy-1H-indazole derivativeCCR4Potent Antagonist acs.org
4-Hydroxy-1H-indazole derivativeCCR4Potent Antagonist acs.org

The N1 position of the indazole ring is a key vector for modification, allowing for the introduction of various substituents that can profoundly influence the pharmacological profile of the resulting compounds. For the indazole arylsulfonamide series of CCR4 antagonists, extensive SAR studies of the N1 substituent were conducted. acs.orgnih.gov These investigations revealed that N1 meta-substituted benzyl (B1604629) groups featuring an α-amino-3-[(methylamino)acyl] moiety were the most potent. acs.org The nature of the amino group was also critical, as strongly basic amines led to low oral absorption, whereas less basic analogs, such as morpholines, exhibited better absorption profiles. acs.org This highlights the role of N1-substituents in modulating both target affinity and pharmacokinetic properties.

N1-Substituent TypeKey FeaturesImpact on Pharmacological ProfileReference
meta-Substituted Benzyl GroupsPossessing an α-amino-3-[(methylamino)acyl] groupMost potent for CCR4 antagonism acs.org
Groups with Strongly Basic Aminese.g., primary or secondary aminesPotent but with low oral absorption acs.org
Groups with Less Basic Aminese.g., morpholinesGood oral absorption but higher clearance acs.org

The 3-amino group of the indazole core is fundamental to its biological activity, often participating in critical hydrogen bonding interactions within the hinge region of kinase enzymes. nih.gov Modifications at this position can therefore significantly impact target affinity and selectivity. One common strategy involves the conversion of the C3-amine to a C3-amide. In the development of antitumor agents, the 1H-indazole-3-amide framework has been explored extensively. nih.gov By coupling various carboxylic acids to the 3-amino group, researchers have generated libraries of compounds with diverse pharmacological activities. For instance, a series of 1H-indazole-3-amine derivatives were designed using a molecular hybridization strategy where the C3-amine was acylated, leading to the discovery of compounds with potent inhibitory effects against the K562 chronic myeloid leukemia cell line. nih.gov The specific nature of the amide substituent plays a critical role in determining the potency and selectivity profile of the molecule.

Substitution on the fused benzene (B151609) ring of the indazole core (positions 5, 6, and 7) provides another avenue for modulating activity. However, SAR studies have shown that this region is often sensitive to modification. For the CCR4 antagonist series, substitution at the C5, C6, and C7 positions was generally not well-tolerated, with the exception of very small groups like fluorine. acs.org

In contrast, when a peripheral aromatic ring is appended to the indazole core, its substitution pattern can be a key determinant of activity. In a series of antitumor indazole derivatives where a phenyl ring was attached at the C5 position, the substituents on this peripheral ring had a significant effect on anti-proliferative activity against the Hep-G2 cell line. A clear trend was observed, with fluorine-containing substituents showing enhanced activity. nih.gov Similarly, for inhibitors of the eIF4E/eIF4G interaction, the introduction of charged disubstituted amines onto a peripheral 4-phenylthiazolyl group at the C3 position enhanced the apparent binding affinity. nih.gov

Position of SubstitutionSubstituent TypeEffect on ActivityTarget/Cell LineReference
C5, C6, C7 (Indazole Core)General SubstituentsNot toleratedCCR4 acs.org
C5 (Indazole Core)FluorineMore potent than unsubstitutedCCR4 acs.org
C5-Appended Phenyl Ring3,5-difluoroMost potentHep-G2 nih.gov
C5-Appended Phenyl Ring4-fluoroPotentHep-G2 nih.gov
C3-Appended Phenylthiazolyl Ring4-pyrrolidinoEnhanced binding affinityeIF4E nih.gov
C3-Appended Phenylthiazolyl Ring4-morpholinoEnhanced binding affinityeIF4E nih.gov

Molecular Hybridization and Scaffold Hopping Strategies in Indazole Design

Modern drug discovery often employs advanced design strategies such as molecular hybridization and scaffold hopping to generate novel chemical entities with improved properties. niper.gov.in Molecular hybridization involves combining distinct pharmacophoric elements from different bioactive molecules into a single new molecule. This strategy was successfully used to design a series of indazole derivatives with antitumor activity by modifying the 1H-indazole-3-amide framework. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional structures with different molecular backbones. niper.gov.in This approach is valuable for navigating patent landscapes and optimizing physicochemical or pharmacokinetic properties while retaining the key biological activity of the original scaffold. niper.gov.innih.gov In the context of indazole design, scaffold hopping could be used to replace the central indazole core with another heterocyclic system that maintains the crucial spatial arrangement of key interaction features, such as the hinge-binding C3-amino group and the N1-substituent vector. This can lead to the discovery of novel chemotypes with potentially superior drug-like properties. researcher.life

Elucidation of Key Pharmacophoric Features for Target Interaction

Based on the extensive SAR investigations, a general pharmacophore model for biologically active this compound derivatives can be proposed. The key features include:

The Indazole Core: This bicyclic system acts as a rigid scaffold, correctly orienting the substituents for optimal interaction with the biological target.

The C3-Amine/Amide Group: This functionality is often crucial for target engagement, frequently acting as a hydrogen bond donor to interact with the hinge region of kinases or other key residues in a binding pocket. nih.gov

The N1-Substituent: This position is a critical site for modification, providing a vector to introduce larger and more complex groups that can access specific sub-pockets of the target, thereby enhancing potency, selectivity, and modulating pharmacokinetic properties. acs.orgnih.gov

Peripheral Substituents: While the core indazole ring is often intolerant to substitution, carefully chosen substituents on appended aromatic rings can further enhance activity and fine-tune the molecule's properties. nih.govnih.gov

Together, these features define the essential structural requirements for the interaction of this compound derivatives with their biological targets and guide the design of future analogs with improved therapeutic potential.

Molecular Mechanisms and Biological Target Engagement of 4 Methoxy 1h Indazol 3 Amine Derivatives

Kinase Inhibitory Activities

Derivatives of 4-methoxy-1H-indazol-3-amine have been systematically evaluated for their ability to inhibit various kinases, revealing a broad spectrum of activity. The indazole core often acts as an effective hinge-binding fragment, a critical interaction for kinase inhibition. nih.gov

The 1H-indazol-3-amine scaffold is a foundational element in the development of potent inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in cancer cell proliferation and progression. Through strategies like scaffold hopping and molecular hybridization, novel derivatives have been synthesized and optimized.

One notable derivative, compound 2a , which incorporates a 2,6-difluoro-3-methoxyphenyl group, has shown exceptional potency. Research has demonstrated its strong inhibitory activity against both FGFR1 and FGFR2, with IC50 values of less than 4.1 nM and 2.0±0.8 nM, respectively. Further optimization of a related series led to the identification of compound 7r as a highly potent FGFR1 inhibitor, exhibiting an enzyme inhibitory IC50 of 2.9 nM. Another derivative from this class, compound 7n , which features a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold, was also identified as a potent inhibitor of FGFR1 with an IC50 value of 15.0 nM.

CompoundTarget KinaseIC50 (nM)
2aFGFR1<4.1
2aFGFR22.0±0.8
7rFGFR12.9
7nFGFR115.0

The Breakpoint cluster region-Abelson (Bcr-Abl) kinase is a primary therapeutic target for chronic myelogenous leukemia (CML). nih.gov Derivatives of 3-aminoindazole have been engineered to be potent pan-Bcr-Abl inhibitors, effective against both the wild-type (WT) enzyme and clinically relevant imatinib-resistant mutants, such as the T315I "gatekeeper" mutation. nih.govnih.gov

A key strategy involves incorporating structural features from established inhibitors like ponatinib (B1185) into the 3-aminoindazole scaffold. nih.gov This has led to the development of highly potent compounds. For instance, AKE-72 , a diarylamide 3-aminoindazole, demonstrates remarkable potency with an IC50 of less than 0.5 nM against Bcr-AblWT and 9 nM against the Bcr-AblT315I mutant. nih.govtandfonline.com Further research into 3-amino-4-ethynyl indazole derivatives has yielded additional potent inhibitors. nih.gov Compound 9h from this series showed an IC50 of 4.6 nM against Bcr-AblWT, while compound 10c had an IC50 of 25.8 nM against the same target. nih.gov These findings underscore the versatility of the 3-aminoindazole core in creating inhibitors that can overcome clinical resistance. nih.gov

CompoundTarget KinaseIC50 (nM)
AKE-72Bcr-AblWT<0.5
AKE-72Bcr-AblT315I9
9hBcr-AblWT4.6
10cBcr-AblWT25.8

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes. While the indazole scaffold has been explored for targeting kinases, direct inhibitory activity of this compound derivatives against MAPK1 (also known as ERK2) is not extensively documented in the available literature. However, research has shown that indazole derivatives can modulate the broader MAPK pathway. For example, some indazole compounds have been developed as inhibitors of Tumor progression locus 2 (Tpl2, also known as MAP3K8), a kinase that functions upstream and regulates the activation of the MAPK cascade. researchgate.net Additionally, one study reported that the indazole derivative N-(4-bromo benzyl)-1,3-dimethyl-1H-indazol-6-amine selectively activated extracellular signal-regulated kinases (ERK) within the MAPK pathway in certain cancer cells. ijmphs.com This indicates that while the indazole core interacts with the MAPK pathway, its derivatives have primarily been investigated for effects on upstream regulators rather than direct inhibition of MAPK1.

The IkappaB Kinase (IKK) complex, composed of catalytic subunits IKKα and IKKβ, is central to the NF-κB signaling pathway, which regulates inflammatory responses. The aminoindazole scaffold has been identified as a promising core for developing inhibitors of IKK. An aminoindazole-pyrrolo[2,3-b]pyridine (AIPP) scaffold was found to inhibit both IKKα and IKKβ with sub-micromolar activity. This discovery has spurred the design of AIPP derivatives aimed at achieving selectivity for the IKKα isoform, which could lead to novel therapeutic agents for cancer and inflammatory diseases.

Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2) is a key kinase that mediates immune signaling downstream of the NOD1 and NOD2 pattern recognition receptors. nih.govnih.gov The indazole moiety has been successfully incorporated into potent and selective RIPK2 inhibitors. In the inhibitor GSK583 , the indazole ring plays a critical structural role by sitting in the hydrophobic back pocket of the kinase's ATP-binding site. nih.gov This interaction, which includes forming a hydrogen bond with the residue Asp164, is crucial for the compound's high affinity. nih.gov Further studies on 4-aminoquinoline-based derivatives that contain an indazole group have also resulted in compounds with potent RIPK2 inhibition, with IC50 values in the low nanomolar range. For instance, compound 14 in one such series exhibited an IC50 of 5.1 ± 1.6 nM. nih.gov

CompoundTarget KinaseIC50 (nM)
GSK583RIPK28.0
14 (4-aminoquinoline derivative)RIPK25.1 ± 1.6

The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. The 1H-indazole scaffold has been utilized to develop inhibitors targeting this critical pathway. A series of 3-amino-1H-indazole derivatives were synthesized, leading to the discovery of compound W24 , which demonstrated broad-spectrum antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.43 to 3.88 μM. nih.gov Another line of research identified 3-ethynyl-1H-indazole derivatives as inhibitors of multiple components of the pathway. nih.gov Compound 10 from this series was a particularly effective PI3Kα isoform-specific inhibitor with an IC50 of 361 nM. nih.gov Furthermore, the indazolyl group is a key feature of GDC-0941 (Pictilisib) , a potent, orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in clinical trials. nih.gov GDC-0941 inhibits PI3Kα and PI3Kδ with an IC50 of 3 nM. selleckchem.com

CompoundTarget KinaseIC50
W24PI3K/AKT/mTOR Pathway (Cellular)0.43-3.88 µM
10PI3Kα361 nM
GDC-0941 (Pictilisib)PI3Kα/δ3 nM

G-Protein Coupled Receptor (GPCR) Ligand Activity

Derivatives of the this compound scaffold have been investigated for their activity across several families of G-protein coupled receptors. The specific nature of the substitutions on the indazole core dictates the affinity and efficacy of these compounds at their respective targets.

A review of available scientific literature indicates a primary research focus on indole (B1671886) and sulphonamide-based structures for ligands targeting the 5-HT6 receptor. nih.govresearchgate.net Similarly, research into 5-HT4 receptor agonists has explored various heterocyclic systems, including 1,2,4-oxadiazol-3-yl]aniline derivatives. nih.gov However, specific studies detailing the direct interaction of this compound derivatives with 5-HT4 or 5-HT6 serotonin (B10506) receptors are not prominently featured in the reviewed literature.

Positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) represent a promising therapeutic strategy for neurological disorders. Research in this area has led to the discovery of various molecular scaffolds, such as pyrazolo[3,4-d]pyrimidines and 1,2,4-oxadiazoles, that can potentiate the receptor's response to glutamate. nih.govnih.gov While patent literature mentions the exploration of indazole compounds as potential mGluR4 allosteric potentiators, detailed pharmacological data on derivatives specifically stemming from the this compound core is not extensively available in peer-reviewed publications. nih.gov

GPR84 is a proinflammatory receptor primarily expressed in immune cells, making it a target for inflammatory diseases. Research into GPR84 antagonists has identified several classes of compounds. One notable series is based on a 1,2,4-triazine (B1199460) core linked to an indole moiety. For instance, the compound 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as a high-affinity, selective competitive antagonist of human GPR84. nih.govacs.org Further structure-activity relationship (SAR) studies led to the development of potent analogs, such as GPR84 antagonist 3 (compound 42), which exhibits a pIC50 of 8.28 in a GTPγS assay and possesses a favorable pharmacokinetic profile. acs.orgmedchemexpress.com Additionally, patent literature describes furoindazole derivatives as another class of GPR84 antagonists. google.com While these findings highlight progress in targeting GPR84 with heterocyclic compounds, specific data on the antagonistic activity of derivatives directly from the this compound scaffold are not detailed in the available literature.

Compound NameCore ScaffoldActivityPotency (pIC50)
GPR84 antagonist 3 (compound 42) Indole-TriazineAntagonist8.28

Note: The table contains data for a structurally related indole derivative, as specific data for this compound derivatives was not available in the searched literature.

The 1H-indazole-3-carboxamide framework, which is structurally analogous to the 3-amine scaffold, is a prominent feature in many potent synthetic cannabinoid receptor agonists. These compounds typically bind to and activate the cannabinoid 1 (CB1) receptor. The structure-activity relationship (SAR) for this class is well-defined, with modifications at the N1 position of the indazole ring, the carboxamide linker, and the terminal group all significantly influencing CB1 receptor affinity and potency. researchgate.net

For example, the presence of a fluorine atom in the pentyl group at the N1 position of indazole-3-carboxamide derivatives has been shown to strongly increase affinity for the CB1 receptor. e-sciencecentral.org Compounds such as ADB-FUBINACA are highly potent agonists, demonstrating the effectiveness of this scaffold. nih.gov The potency of these agonists is often determined using in vitro receptor activation assays measuring downstream signaling events. The half-maximal effective concentration (EC50) values provide a measure of the compound's functional potency.

Compound NameCB1 Receptor Potency (EC50)CB2 Receptor Potency (EC50)
ADB-FUBINACA0.69 nM0.59 nM
5F-MDMB-PICA3.26 nM0.87 nM
AM-220123.5 nM-
(S)-5F-MDMB-PINACA1.78 nM-

Data sourced from studies on indazole-3-carboxamide derivatives. nih.govfrontiersin.org

Other Enzyme Inhibitory Activities

Derivatives of the 1H-indazole scaffold have emerged as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease. nih.gov Research has shown that substitution on the indazole core is critical for inhibitory activity.

Specifically, indazole derivatives with substitutions at the C5 position have demonstrated particularly potent MAO-B inhibition, with IC50 values in the low nanomolar and even picomolar range. researchgate.net A series of N-unsubstituted and N1-methylated indazole-5-carboxamides have been identified as subnanomolar, reversible, and competitive MAO-B inhibitors. nih.gov The development of pyrimido[1,2-b]indazoles, synthesized from 1H-indazol-3-amines, has also yielded selective, reversible, and competitive inhibitors of human MAO-B. researchgate.net This body of research underscores the potential of the indazole scaffold, closely related to this compound, in designing effective MAO-B inhibitors.

Compound ClassMAO-B Inhibitory Potency (IC50)Selectivity
C5-Substituted Indazoles0.0025–0.024 µMHigh for MAO-B
Indazole-5-CarboxamidesSubnanomolar to picomolar rangeHigh for MAO-B
Indole-based derivative (4e)0.78 µMSI > 120
Indole-based derivative (4b)1.65 µMSI > 60

Data sourced from studies on various indazole and related indole derivatives. researchgate.netnih.govnih.gov

Indoleamine 2,3-Dioxygenase 1 (IDO1) Enzyme Inhibition

Currently, there is no publicly available research specifically detailing the inhibitory effects of this compound or its closely related derivatives on the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme.

Cellular Pathway Modulation

Research into 1H-indazole-3-amine derivatives has revealed their influence on key cellular pathways involved in cancer progression, including the induction of apoptosis and the inhibition of cell proliferation.

Induction of Apoptosis and Cell Cycle Effects (e.g., p53/MDM2 pathway, Bcl2 family)

Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells. One promising derivative, compound 6o, was found to potentially exert its effects by inhibiting members of the Bcl2 family and targeting the p53/MDM2 pathway in a concentration-dependent manner. The p53 protein is a critical tumor suppressor that regulates cell cycle arrest and apoptosis, while MDM2 is a negative regulator of p53. By modulating these pathways, these compounds can promote programmed cell death in cancerous cells.

Inhibition of Cell Proliferation in Cancer Cell Lines (e.g., A549, K562, PC-3, Hep-G2, HL60, HCT116, KG1, SNU16)

A series of synthesized 1H-indazole-3-amine derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines. The cell lines tested included A549 (lung), K562 (chronic myeloid leukemia), PC-3 (prostate), and Hep-G2 (hepatoma).

Among the tested compounds, derivative 6o demonstrated a notable inhibitory effect, particularly against the K562 cell line, with a 50% inhibition concentration (IC50) value of 5.15 µM. This compound also showed a degree of selectivity, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293), with an IC50 value of 33.2 µM. The majority of the synthesized piperazine-indazole derivatives displayed significant antiproliferative activity against K562 cells.

Cell LineCancer TypeIC50 (µM) of Compound 6o
K562 Chronic Myeloid Leukemia5.15
A549 Lung Cancer>10
PC-3 Prostate Cancer>10
Hep-G2 Hepatoma>10
HEK-293 (Normal Cell) Embryonic Kidney33.2

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-Angiogenic Effects (e.g., VEGFR-2, Tie-2, EphB4 inhibition)

There is currently no available scientific literature that specifically investigates the anti-angiogenic effects of this compound or its derivatives through the inhibition of receptor tyrosine kinases such as VEGFR-2, Tie-2, or EphB4.

Preclinical Pharmacological and Efficacy Studies of 4 Methoxy 1h Indazol 3 Amine Derivatives

In Vivo Efficacy Studies in Disease Models

Potential in Neurodegenerative and Mental Diseases

The structural framework of indazole amines has been utilized in the development of agents targeting central nervous system disorders. One area of significant research is Parkinson's disease, where modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) have shown therapeutic promise. nih.gov

Researchers have developed a series of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives as positive allosteric modulators (PAMs) for the mGlu4 receptor. nih.gov One such compound, VU8506, demonstrated excellent potency and selectivity in preclinical evaluations. Notably, this compound showed efficacy in rodent models of Parkinson's disease, highlighting the potential of the indazole scaffold in addressing neurodegenerative conditions. nih.gov The development of these molecules underscores the utility of the indazole core in designing brain-penetrant compounds with specific receptor activity.

Table 1: Findings on Indazole Derivatives in Neurodegenerative Disease Models

Compound/ScaffoldTargetPreclinical ModelKey FindingReference
N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine (e.g., VU8506)mGlu4 ReceptorRodent models of Parkinson's diseaseDemonstrated in vivo efficacy, suggesting therapeutic potential. nih.gov

Preclinical Pharmacokinetic Profiles Relevant to Efficacy (e.g., Oral Absorption, Metabolic Stability)

A critical aspect of drug development is optimizing the pharmacokinetic profile of a lead compound to ensure it can reach its target in sufficient concentrations. The indazole nucleus is often employed to enhance these properties. pharmablock.com

The indazole ring is considered a favorable bioisostere for a phenol (B47542) group, as it tends to be less susceptible to Phase I and Phase II metabolism, which can improve oral bioavailability. pharmablock.com An example of this strategy is the development of pictilisib (B1683980) (GDC-0941), a PI3K inhibitor, where the replacement of a phenol with an indazole moiety successfully addressed metabolic liabilities and resulted in a compound with acceptable oral bioavailability across multiple species. pharmablock.com

Furthermore, structural modifications to the indazole-amine scaffold can significantly influence pharmacokinetic parameters. For instance, the introduction of a piperazine (B1678402) group into a molecule is a known strategy to improve water solubility and, consequently, oral bioavailability. nih.gov The leukemia drug Imatinib, for example, contains a piperazine moiety that is crucial for its pharmacokinetic profile. nih.gov Conversely, some indazole derivatives have faced challenges. The mGlu4 modulator VU8506, despite its efficacy, was found to cause significant induction of the metabolic enzyme CYP1A2, precluding its further development for chronic studies. nih.gov This highlights the importance of detailed metabolic profiling in the preclinical stage.

Table 2: Pharmacokinetic Considerations for Indazole Derivatives

Strategy/ObservationExample Compound/ScaffoldEffectReference
Use of indazole as a phenol bioisostereGDC-0941 (Pictilisib)Addressed metabolic liability, improving oral bioavailability. pharmablock.com
Introduction of a piperazine moietyGeneral Strategy (e.g., Imatinib)Can enhance solubility and oral bioavailability. nih.gov
Metabolic enzyme inductionVU8506Significant CYP1A2 induction, a liability for chronic use. nih.gov

General Preclinical Safety and Cytotoxicity Assessment

Preclinical evaluation of novel chemical entities invariably includes an assessment of their potential toxicity to healthy cells. For indazole-amine derivatives, this has often been characterized using in vitro cytotoxicity assays against various cell lines. These studies are crucial for determining the therapeutic index of a compound—the ratio between its desired therapeutic effect and its toxicity.

In the context of anticancer research, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against several human cancer cell lines. nih.gov One derivative, designated as compound 6o, showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov Importantly, this compound demonstrated a favorable safety profile in vitro, as it was significantly less toxic to normal human embryonic kidney cells (HEK-293), with an IC50 value of 33.2 µM. nih.gov This resulted in a selectivity index (SI) of 6.45, indicating a degree of cancer cell-specific cytotoxicity. nih.gov

In another study focusing on derivatives designed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), cytotoxicity was also assessed. nih.gov Compound HT-28, a 4,6-disubstituted-1H-indazole-amine derivative, exhibited a significant tumoricidal effect on six different tumor cell lines. nih.gov In contrast, compounds HT-30 and HT-37 from the same series showed almost no cytotoxic activity against these cancer cells, suggesting that their biological activity is likely confined to their intended targets (TDO/IDO1) rather than general cytotoxicity. nih.gov

Table 3: Preclinical Cytotoxicity Data for Indazole-Amine Derivatives

CompoundCell LineCell TypeIC50 (µM)FindingReference
Compound 6o K562Chronic Myeloid Leukemia5.15Potent cytotoxic activity nih.gov
HEK-293Normal Human Kidney33.20Low cytotoxicity to normal cells, indicating selectivity (SI = 6.45) nih.gov
HT-28 Various (6 lines)TumorNot specifiedShowed significant tumoricidal effect nih.gov
HT-30 VariousTumorNot specifiedAlmost no cytotoxic activity nih.gov
HT-37 VariousTumorNot specifiedAlmost no cytotoxic activity nih.gov

Computational Chemistry and Rational Drug Design for 4 Methoxy 1h Indazol 3 Amine Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For analogs of 4-methoxy-1H-indazol-3-amine, docking studies are instrumental in understanding their interactions with various biological targets.

Docking simulations have been successfully employed to study the binding of indazole derivatives to a range of protein targets. For instance, in the context of anticancer drug design, indazole analogs have been docked into the active sites of enzymes like VEGFR-2, a key regulator of angiogenesis. nih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. A study on 1H-indazole analogs as anti-inflammatory agents showed significant binding results with the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net Similarly, docking studies of indazole compounds against S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) have helped to elucidate their quorum sensing inhibitory mechanisms. distantreader.org

The general workflow for molecular docking of a this compound analog would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB). This involves removing water molecules, adding hydrogen atoms, and assigning charges.

Preparation of the Ligand: Generating the 3D conformation of the indazole analog and optimizing its geometry.

Docking Simulation: Using software like AutoDock to place the ligand into the defined binding site of the receptor and score the different poses based on a scoring function. researchgate.net

Analysis of Results: Visualizing the top-ranked poses to identify key interactions with amino acid residues in the active site.

These simulations can guide the modification of the this compound scaffold to enhance binding affinity and selectivity for a specific target.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogs of this compound, QSAR models can be developed to predict their therapeutic efficacy based on various molecular descriptors.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of indazole analogs with known biological activities (e.g., IC50 values) is selected.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Studies on indazole derivatives have successfully employed 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the structural requirements for their activity as HIF-1α inhibitors. nih.gov These models generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. For example, a QSAR analysis of indazole estrogens identified that substitution at the 3rd position of the indazole nucleus is crucial for selectivity towards the β-estrogenic receptor. eurekaselect.com Another study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing identified five essential descriptors for their inhibitory mechanism. nih.gov

The insights gained from QSAR studies on this compound analogs can guide the design of new derivatives with improved potency and selectivity.

Virtual Screening Approaches for Novel Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov This approach is a cost-effective alternative to high-throughput screening (HTS). researchgate.net For the discovery of novel leads based on the this compound scaffold, virtual screening can be a powerful tool.

There are two main types of virtual screening:

Ligand-based virtual screening: This method uses the knowledge of known active ligands to identify other compounds in a database that have similar properties.

Structure-based virtual screening: This approach uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. researchgate.net

In the context of this compound analogs, a structure-based virtual screen would involve docking a large chemical library against a specific protein target. The top-scoring compounds would then be selected for experimental testing. This methodology has been shown to have significantly higher hit rates than empirical screening in some cases. nih.gov The process can be refined by applying filters to the chemical libraries to ensure properties like "drug-likeness" are met. nih.gov

By computationally screening vast chemical spaces, virtual screening can efficiently identify novel indazole-based compounds with the potential to become lead candidates for further development.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the complex in a simulated biological environment. These methods are crucial for understanding the stability and behavior of this compound analogs when bound to their target proteins.

MD simulations have been applied to various indazole derivative-protein complexes to assess their stability. researchgate.netnih.govtandfonline.com A typical MD simulation study involves:

System Setup: The docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation: The system is allowed to evolve over time (typically nanoseconds) by solving Newton's equations of motion for all atoms.

Trajectory Analysis: The resulting trajectory is analyzed to evaluate various parameters, including:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and ligand. pensoft.net

Radius of Gyration (Rg): To monitor the compactness of the protein. pensoft.net

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds over time.

For instance, MD simulations of an indazole derivative bound to the HIF-1α protein showed that the compound remained stable in the active site. nih.gov Similarly, MD studies on 1H-indazole analogs with the COX-2 enzyme indicated the stability of the test compound in the enzyme's active sites. researchgate.net These simulations provide a more realistic and detailed understanding of the binding event and can help to refine the design of more effective this compound analogs.

Theoretical Calculations (e.g., DFT, GIAO) for Structural and Electronic Insights

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the structural and electronic properties of molecules like this compound and its analogs. These calculations can predict a wide range of properties that are crucial for understanding chemical reactivity and molecular interactions.

DFT calculations are commonly used to determine:

Optimized Molecular Geometry: The most stable 3D arrangement of atoms in the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for predicting chemical reactivity. The energy gap between them indicates the molecule's stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to further characterize the molecule's reactivity. nih.gov

Studies on novel indazole derivatives have utilized DFT to analyze their physicochemical properties and electrostatic potential. nih.govnih.gov These calculations help in understanding how different substituents on the indazole ring affect its electronic properties and, consequently, its biological activity.

The Gauge-Including Atomic Orbital (GIAO) method is another powerful theoretical tool used for the calculation of NMR chemical shifts. mdpi.com By comparing the theoretically calculated NMR spectra with experimental data, the structural assignments of newly synthesized this compound analogs can be confirmed. researchgate.net

The following table summarizes the key computational methods and their applications in the study of this compound analogs:

Computational MethodApplicationKey Insights
Molecular Docking Predicts ligand-receptor binding mode and affinity.Identification of key interactions (H-bonds, hydrophobic contacts) guiding lead optimization.
QSAR Correlates chemical structure with biological activity.Predictive models for activity; identification of structural features crucial for potency.
Virtual Screening Screens large compound libraries for potential hits.Rapid and cost-effective identification of novel lead compounds.
Molecular Dynamics Simulates the dynamic behavior of the ligand-receptor complex.Assessment of complex stability and conformational changes over time.
DFT Calculations Determines electronic and structural properties.Understanding of chemical reactivity, charge distribution, and spectroscopic properties.
GIAO Calculations Predicts NMR chemical shifts.Confirmation of molecular structure and stereochemistry.

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-methoxy-1H-indazol-3-amine and its derivatives, ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a typical 1H-indazole-3-amine derivative, signals can be broadly assigned as follows:

Aromatic Protons: Protons on the indazole ring and any attached aromatic substituents typically appear in the downfield region (δ 6.0–8.5 ppm). The specific chemical shifts and coupling constants (J) depend on the substitution pattern.

NH/NH₂ Protons: The amine (NH₂) and indazole (NH) protons often appear as broad singlets and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The indazole NH proton is often observed in the δ 10–13 ppm region. nih.gov

Methoxy (B1213986) Protons: The methyl protons of the methoxy group (-OCH₃) characteristically appear as a sharp singlet in the upfield region, typically around δ 3.8 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, characteristic chemical shifts would be expected for the aromatic carbons of the indazole ring, the carbon bearing the methoxy group, and the methoxy carbon itself (around δ 55 ppm). mdpi.com The positions of the signals provide insights into the electronic environment of the carbon atoms. For instance, carbons in the indazole ring of various derivatives have been observed in the range of δ 109-140 ppm. wiley-vch.de

¹⁴N and ¹⁵N NMR Spectroscopy: While less common than ¹H and ¹³C NMR, nitrogen NMR (¹⁴N and ¹⁵N) can provide direct information about the electronic environment of the nitrogen atoms in the indazole ring and the amine group. These techniques can be particularly useful for studying tautomerism and hydrogen bonding. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to determine the spatial proximity of atoms within a molecule. For complex derivatives of this compound, NOESY can help establish the relative stereochemistry and conformation by identifying protons that are close to each other in space, even if they are not directly bonded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Indazole Derivatives Note: The following table contains data for various indazole derivatives to illustrate typical chemical shift ranges, as specific experimental data for this compound was not available in the cited literature.

Mass Spectrometry (MS) Techniques (HRMS, ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₈H₉N₃O), the theoretical monoisotopic mass is 163.07455 Da. uni.lu HRMS analysis of a synthesized sample should yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For this compound, this would correspond to an m/z of approximately 164.08183. uni.lu Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

Table 2: Predicted m/z Values for Adducts of this compound Source: Data predicted by computational models. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹ for the asymmetric and symmetric stretches. The N-H stretch of the indazole ring would also contribute to absorption in this region.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group appears just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds of the indazole ring are expected in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears around 1650-1580 cm⁻¹.

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong absorption band in the 1300-1000 cm⁻¹ range.

The FTIR spectrum of a related compound, 4-methoxy-2-nitroaniline, provides a reference for some of these expected vibrational modes. researchgate.net

Table 3: General IR Absorption Ranges for Functional Groups in this compound

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

For example, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide has been reported. researchgate.net Such studies reveal detailed information about:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Intermolecular interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

In the case of the aforementioned derivative, the two fused rings of the indazole core were found to be nearly planar. researchgate.net This type of analysis is critical for understanding structure-activity relationships, as the solid-state conformation can provide insights into how the molecule might interact with biological targets.

Table 4: Example Crystallographic Data for an Indazole Derivative Compound: N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide researchgate.net

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound.

For this compound, with a molecular formula of C₈H₉N₃O, the theoretical elemental composition can be calculated. chemuniverse.com An experimental determination of the elemental composition of a synthesized sample should closely match these theoretical values to verify its purity and identity.

Table 5: Theoretical Elemental Composition of this compound

Future Research Trajectories and Therapeutic Horizons

Discovery of Novel Biological Targets for Indazole Derivatives

The indazole scaffold has demonstrated its ability to interact with a wide array of biological targets, primarily in the realm of oncology. rsc.org However, ongoing research is continually identifying new proteins and pathways that can be modulated by indazole derivatives, opening up new avenues for drug discovery.

One significant area of exploration is the targeting of anti-apoptotic proteins. By employing a scaffold hopping strategy, researchers have successfully converted MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors using an indazole framework. nih.govrsc.org This is particularly relevant as the upregulation of MCL-1 is a primary mechanism of resistance to BCL-2 inhibitors like Venetoclax (B612062). nih.govrsc.org A dual inhibitor derived from the indazole scaffold could therefore offer an enhanced therapeutic effect in cancers such as acute myeloid leukemia. nih.gov

Another novel class of targets for indazole derivatives is membrane transporters, including Solute Carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.gov These proteins are often considered "undruggable" but play critical roles in cellular homeostasis, drug resistance, and various diseases. samipubco.com Polypharmacology studies have shown that certain indazole derivatives can exhibit cross-target activity against transporters associated with neurodegeneration (ABCA1), metabolic reprogramming (MCT4), and cancer multidrug resistance (ABCC10). nih.gov

Furthermore, the indazole structure is being explored for its potential to inhibit a range of other enzymes crucial in disease pathways. This includes Janus kinases (JAKs) for inflammatory diseases, indoleamine 2,3-dioxygenase 1 (IDO1) in immuno-oncology, and viral enzymes like neuraminidase, indicating a broad potential for new therapeutic interventions. nih.govrsc.orgnih.gov

Table 1: Novel Biological Targets for Indazole-Based Compounds

Target Class Specific Target(s) Potential Therapeutic Area
Anti-apoptotic Proteins MCL-1, BCL-2 Oncology
Membrane Transporters ABCA1, MCT4, ABCC10 Neurodegeneration, Oncology
Kinases Janus Kinases (JAKs) Inflammatory Diseases
Immunomodulatory Enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) Immuno-oncology

Development of Multi-Targeting Agents Based on the 4-Methoxy-1H-Indazol-3-amine Scaffold

The complexity of diseases like cancer and neurodegenerative disorders, which involve multiple pathological pathways, has spurred interest in multi-target agents. samipubco.com The indazole scaffold is exceptionally well-suited for this polypharmacological approach, allowing a single molecule to engage several targets simultaneously. samipubco.comnih.gov

Building on the 1H-indazol-3-amine core, researchers have designed hybrid molecules that act as dual inhibitors for different target classes. For instance, by combining the indazole scaffold with benzohydroxamic acids, dual inhibitors of fibroblast growth factor receptor 1 (FGFR1) and histone deacetylase 6 (HDAC6) have been developed. researchgate.net This strategy is based on the observed synergistic effects when combining HDAC and FGFR inhibitors in cancer therapy. nih.govresearchgate.net

In the context of neurodegenerative diseases like Alzheimer's, new families of 5-substituted indazole derivatives have been developed that simultaneously inhibit cholinesterases (AChE/BuChE) and β-secretase 1 (BACE1). nih.gov These compounds also exhibit antioxidant and anti-inflammatory properties, addressing multiple facets of Alzheimer's pathology. nih.gov Another promising area is the development of dual inhibitors of viral and bacterial neuraminidases based on a pyrrolo[2,3-e]indazole scaffold, which could be advantageous in treating influenza infections complicated by secondary bacterial pneumonia. nih.govrsc.org The versatility of the indazole scaffold allows it to interact with a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels, making it a valuable candidate for treating complex multifactorial diseases. samipubco.com

Optimization Strategies for Enhanced Potency, Selectivity, and Safety

A critical aspect of future research involves the strategic optimization of lead compounds derived from the this compound scaffold. The goal is to enhance their potency against the intended target, improve selectivity over related proteins to minimize off-target effects, and ensure a favorable safety profile.

Structure-activity relationship (SAR) studies are fundamental to this process. nih.govmdpi.com For example, research on 1H-indazole-3-amine derivatives as FGFR inhibitors has shown that introducing fluorine substituents can significantly improve cellular activity and enzymatic potency. nih.govdocumentsdelivered.com Specifically, a compound bearing a 2,6-difluoro-3-methoxyphenyl group demonstrated potent inhibition of FGFR1 and FGFR2 and improved antiproliferative effects in cancer cell lines. nih.gov SAR analyses also indicate that substituents at various positions on the indazole ring play a crucial role in inhibitory activity. nih.govmdpi.com

Computational modeling and in silico design are invaluable tools for rational drug optimization. nih.gov These methods help in understanding how different substituents on the indazole scaffold affect binding to the target protein. For instance, in the development of Aurora kinase inhibitors, computational modeling revealed that isoform selectivity could be achieved by targeting specific amino acid residues in the kinase binding pocket. nih.govnih.gov This allows for the design of derivatives that are selective for Aurora A, Aurora B, or are dual inhibitors. nih.gov The planar nature of the indazole ring allows for a wide range of modifications through positional functionalization and side-chain replacements, which can be guided by these computational insights to improve pharmacokinetic properties and increase selectivity. nih.govbldpharm.com

Role of Artificial Intelligence and Machine Learning in Indazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new drugs based on the indazole scaffold. These computational technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesize-test cycle.

In silico techniques are already playing a crucial role in the design of novel indazole derivatives. biotech-asia.org For example, fragment-based and knowledge-based drug design approaches have been used to identify new indazole derivatives as potent Aurora kinase inhibitors. nih.gov Molecular docking studies are routinely used to predict the binding affinity and interaction patterns of newly designed indazole scaffolds with their target proteins, such as tyrosine kinases like VEGFR-2. biotech-asia.org This allows for the virtual screening of large libraries of potential compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. biotech-asia.org

Furthermore, AI and ML models can be trained to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). biotech-asia.org Web-based tools are employed to perform ADMET predictions for newly designed indazole scaffolds, helping to identify candidates with desirable drug-like properties early in the discovery process and reducing the likelihood of late-stage failures. biotech-asia.org As these computational tools become more sophisticated, they will enable a more rapid and efficient exploration of the chemical space around the this compound core, leading to the faster identification of optimized clinical candidates.

Potential for Combination Therapies with this compound Derivatives

A key strategy in modern medicine, particularly in oncology, is the use of combination therapies to achieve synergistic effects, overcome drug resistance, and reduce toxicity. Derivatives of this compound are promising candidates for inclusion in such regimens.

The development of resistance to targeted therapies is a major clinical challenge. For example, resistance to the BCL-2 inhibitor venetoclax often involves the upregulation of MCL-1. rsc.org A dual MCL-1/BCL-2 inhibitor based on the indazole scaffold could be used in combination with other agents to prevent this escape mechanism. nih.gov Similarly, macrocyclic indazole compounds are being explored in combination with a variety of other cancer therapeutics. google.com These include B-cell lymphoma 2 (Bcl-2) inhibitors, FMS-like tyrosine kinase 3 (FLT3) inhibitors, Kirsten rat sarcoma viral oncogene homolog (KRAS) inhibitors, anaplastic lymphoma kinase (ALK) inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and epidermal growth factor receptor (EGFR) inhibitors, as well as traditional chemotherapies. google.com The ability of indazole derivatives to inhibit key signaling pathways, such as those involving protein kinases, makes them attractive partners for drugs that act through different mechanisms. researchgate.netnih.gov

Exploration of New Therapeutic Areas Beyond Oncology and Inflammation

While oncology and inflammation have been the primary focus for indazole derivatives, the versatile nature of this scaffold suggests significant potential in a wide range of other therapeutic areas. samipubco.comnih.govbohrium.com

Neurodegenerative Diseases: There is growing interest in the application of indazole derivatives for treating conditions like Parkinson's and Alzheimer's disease. eurekaselect.comresearchgate.net One indazole derivative, 6-amino-1-methyl-indazole (AMI), has been shown to exert a neuroprotective effect by inhibiting tau hyperphosphorylation, a key pathological feature of several neurodegenerative disorders. nih.gov In animal models of Parkinson's disease, AMI preserved dopaminergic neurons and improved behavioral symptoms. nih.gov Other indazole derivatives have been designed as multi-target agents for Alzheimer's, inhibiting key enzymes while also providing neuroprotective and anti-inflammatory effects. nih.gov

Antiviral Applications: The indazole scaffold has been identified as a promising framework for the development of novel antiviral agents. samipubco.comdoi.org Researchers have developed 1-aminobenzyl-1H-indazole-3-carboxamide analogues that show potent and selective activity against the Hepatitis C virus (HCV). nih.gov Additionally, derivatives based on a pyrrolo[2,3-e]indazole core have been identified as dual inhibitors of influenza A virus and pneumococcal neuraminidases, suggesting a new strategy for treating influenza and associated secondary bacterial infections. nih.govrsc.org

Cardiovascular Diseases: Indazole derivatives are also being investigated for their potential in treating cardiovascular conditions. nih.gov They have shown efficacy in experimental models of arrhythmia, hypertension, and thrombosis. nih.gov For example, certain derivatives have been developed as dual angiotensin II antagonists and partial PPARγ agonists for hypertension, while others have shown vasorelaxant activities. samipubco.comnih.gov

Table 2: Emerging Therapeutic Areas for Indazole Derivatives

Therapeutic Area Disease Example(s) Mechanism/Target Example(s)
Neurodegenerative Diseases Parkinson's Disease, Alzheimer's Disease Tau phosphorylation inhibition, Cholinesterase/BACE1 inhibition
Infectious Diseases Hepatitis C, Influenza Inhibition of viral replication, Neuraminidase inhibition

Q & A

Q. What are the most reliable synthetic routes for preparing 4-methoxy-1H-indazol-3-amine?

The compound can be synthesized via nucleophilic aromatic substitution or condensation reactions. For example, hydrazine derivatives can react with substituted benzaldehydes under reflux in acetic acid, as demonstrated in analogous indazole syntheses . Key intermediates, such as 3-formylindole derivatives, are condensed with aminothiazolones or arylhydrazines to form the indazole core . Purification typically involves recrystallization from DMF/acetic acid mixtures .

Q. How can researchers characterize the purity and structure of this compound?

Characterization methods include:

  • NMR spectroscopy : Analysis of methoxy (δ ~3.8 ppm) and amine protons (δ ~5–6 ppm) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (C₈H₉N₃O, MW 163.18) .
  • HPLC : To assess purity (>95% recommended for pharmacological studies) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of substitutions on the indazole ring?

Substituent placement is sensitive to temperature, solvent, and catalyst. For example:

  • Methoxy group stability : Under acidic conditions, the methoxy group may demethylate, requiring controlled pH during synthesis .
  • Cross-coupling reactions : Boronate esters (e.g., 4-chloro-7-dioxaborolan-2-yl-indazole derivatives) enable Suzuki-Miyaura couplings for functionalization at the 7-position .
  • Amino group reactivity : The 3-amine group participates in Schiff base formation or acylation, but competing side reactions (e.g., oxidation to nitro groups) require inert atmospheres .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from:

  • Impurity profiles : Trace byproducts (e.g., deaminated or demethylated analogs) may confound bioassay results. Rigorous HPLC-MS analysis is critical .
  • Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent cellular uptake .
  • Receptor binding assays : Confirm target specificity using competitive binding studies with structurally related controls (e.g., non-methoxy indazoles) .

Q. How can computational methods optimize the design of this compound analogs for kinase inhibition?

  • Docking studies : Model interactions with ATP-binding pockets (e.g., JAK2 or CDK2 kinases) using software like AutoDock Vina. Focus on hydrogen bonding with the methoxy oxygen and π-stacking with aromatic residues .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with inhibitory potency .

Methodological Challenges

Q. What are the best practices for handling the instability of this compound in aqueous solutions?

  • Storage : Store under argon at −20°C in anhydrous DMSO or acetonitrile .
  • Buffer compatibility : Use phosphate-buffered saline (PBS) at pH 7.4 with <5% organic solvent to prevent precipitation .
  • Degradation monitoring : Track UV absorbance at 270 nm (characteristic of indazole rings) over time .

Q. How can researchers mitigate low yields in multi-step syntheses of this compound derivatives?

  • Intermediate stabilization : Protect the amine group with Boc or Fmoc moieties during harsh reactions (e.g., halogenation) .
  • Catalyst optimization : Use Pd(OAc)₂/XPhos systems for cross-couplings to reduce side-product formation .
  • Microwave-assisted synthesis : Shorten reaction times for condensation steps (e.g., from 5 h to 30 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-1H-indazol-3-amine
Reactant of Route 2
4-methoxy-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.